molecular formula C10H11ClFNSi B6216886 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 2445278-02-2

2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No.: B6216886
CAS No.: 2445278-02-2
M. Wt: 227.7
InChI Key:
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Description

2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the molecular formula C10H11ClFNSi This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient catalyst recovery, and implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce various alkynylated pyridine derivatives.

Scientific Research Applications

2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyridine: Shares the pyridine core but lacks the trimethylsilyl group.

    2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the trimethylsilyl group.

    2-chloro-4-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar substituents.

Uniqueness

2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine involves the reaction of 2-chloro-5-fluoro-4-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-5-fluoro-4-iodopyridine", "trimethylsilylacetylene", "palladium catalyst" ], "Reaction": [ "To a solution of 2-chloro-5-fluoro-4-iodopyridine in anhydrous DMF, add trimethylsilylacetylene and a palladium catalyst.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine." ] }

CAS No.

2445278-02-2

Molecular Formula

C10H11ClFNSi

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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